1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C13H19NO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 6th position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the reduction of isoquinoline derivatives followed by the introduction of the tert-butyl group. One common method is the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroisoquinoline is then subjected to alkylation using tert-butyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced further to remove the hydroxyl group or to modify the isoquinoline ring.
Substitution: The tert-butyl group or the hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-one, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-one: Contains a ketone group instead of a hydroxyl group at the 6th position.
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-carboxylic acid: Contains a carboxylic acid group at the 6th position.
Uniqueness
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both the tert-butyl group and the hydroxyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)12-11-5-4-10(15)8-9(11)6-7-14-12/h4-5,8,12,14-15H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLPCBUONWZBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=C(CCN1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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